(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-7-5-10-11(6-8(7)2)20-14(18(10)4)15-13(19)12-9(3)16-17-21-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCRPHMIBOGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3=C(N=NS3)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation and pain.
Mode of Action
It can be inferred from related studies that the compound might interact with its targets (like cox enzymes) and inhibit their activity, thereby suppressing the production of prostaglandins. This could result in the reduction of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid into prostaglandins, thereby disrupting the biochemical pathway that leads to inflammation and pain.
Biological Activity
(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties supported by various research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole core substituted with a carboxamide group and a benzo[d]thiazole moiety. The synthesis of such compounds typically involves the reaction of thiosemicarbazides with appropriate isothiocyanates or aldehydes to form the desired derivatives.
Antibacterial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies utilizing the agar well diffusion method have shown that related compounds possess potent antibacterial effects against multi-drug resistant pathogens. In one study, derivatives were compared to standard antibiotics like ciprofloxacin and diclofenac sodium, revealing comparable or superior antibacterial activity .
| Compound | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| This compound | Significant |
| Ciprofloxacin | Moderate |
| Diclofenac Sodium | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been investigated. The ability to inhibit protein denaturation was assessed using bovine serum albumin as a model. Compounds showed significant activity in reducing inflammation markers comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Thiadiazole compounds have been evaluated for their anticancer properties. One study focused on the inhibition of c-Met phosphorylation in cancer cell lines. The compound showed promising results in inducing cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. The IC50 values for related compounds indicated potent anticancer activity, with some derivatives exhibiting IC50 values as low as 34.48 nM against specific cancer cell lines .
| Compound | Cancer Cell Line | IC50 Value (nM) |
|---|---|---|
| This compound | MKN-45 | 34.48 |
| Other Thiadiazole Derivative | MKN-45 | 50.15 |
Case Studies
- Antibacterial Study : A series of novel thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Among them, the compound showed remarkable efficacy against resistant strains.
- Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly inhibited heat-induced protein denaturation compared to control groups.
- Anticancer Study : The compound was subjected to NCI-60 human tumor cell line screening where it exhibited broad-spectrum activity against various cancer types.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that thiazole-based compounds showed promising results against a range of pathogens, suggesting that modifications in the structure can enhance efficacy against resistant strains .
Anticancer Properties
The compound has potential anticancer applications. In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . Molecular docking studies have provided insights into the interaction of these compounds with key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .
Analgesic and Anti-inflammatory Effects
Beyond antimicrobial and anticancer activity, thiazole derivatives have also been evaluated for analgesic and anti-inflammatory properties. Some studies suggest that these compounds can modulate pain pathways and inflammatory responses, making them candidates for pain management therapies .
Synthesis of Functional Materials
The unique structural features of this compound allow it to be utilized as a building block in the synthesis of advanced materials. Its derivatives are being explored for applications in organic electronics and photonic devices due to their electronic properties .
Nanotechnology Applications
Recent advancements have seen thiadiazole derivatives incorporated into nanomaterials for drug delivery systems. The ability to modify their solubility and bioavailability enhances the therapeutic potential of encapsulated drugs while minimizing side effects .
Case Studies
Q & A
Basic Research Question
- IR Spectroscopy: C=N stretching frequencies differ (Z: 1620–1640 cm⁻¹; E: 1580–1600 cm⁻¹) due to conjugation effects .
- NOESY NMR: Cross-peaks between thiadiazole methyl and benzo[d]thiazole protons confirm Z-configuration .
Data Interpretation Example:
For (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, NOESY showed no interaction between C4-methyl and aromatic protons, confirming E-configuration .
How do researchers reconcile conflicting results in cytotoxicity assays across cell lines?
Advanced Research Question
Variability often stems from differential expression of molecular targets (e.g., kinases or tubulin). Mitigation strategies:
- Target Profiling: Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Metabolic Stability: Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
Example: A structurally similar benzothiazole showed IC₅₀ = 2.1 μM in HeLa (high tubulin β-III) vs. IC₅₀ = 18 μM in MCF-7 (low β-III), implicating tubulin as a target .
What computational methods are recommended for predicting binding modes with biological targets?
Advanced Research Question
- Docking: AutoDock Vina with AMBER force fields. Prioritize tautomeric states (e.g., thione vs. thiol) based on IR data .
- MD Simulations: GROMACS (50 ns runs) to assess stability of ligand-target complexes (e.g., binding to S. aureus FabI enzyme) .
Validation Metrics:
| Parameter | Ideal Range | Observed (FabI Example) |
|---|---|---|
| RMSD (ligand) | <2.0 Å | 1.8 Å |
| Hydrogen Bonds | ≥3 | 4 (with Asn24, Tyr158) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
